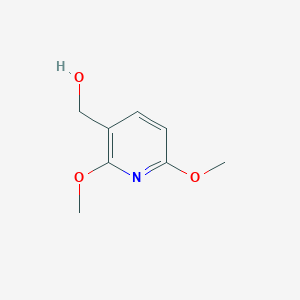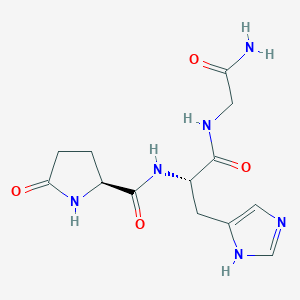
1-Propylpiperidin-4-ol
Descripción general
Descripción
“1-Propylpiperidin-4-ol” is a chemical compound with the CAS Number: 105409-83-4 . It has a molecular weight of 143.23 and its IUPAC name is 1-propyl-4-piperidinol .
Synthesis Analysis
Piperidine derivatives, such as 1-Propylpiperidin-4-ol, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . Recent scientific literature has summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Molecular Structure Analysis
The InChI code for 1-Propylpiperidin-4-ol is 1S/C8H17NO/c1-2-5-9-6-3-8(10)4-7-9/h8,10H,2-7H2,1H3 . The molecular formula is C8H17NO .
Chemical Reactions Analysis
Piperidine derivatives are utilized in various ways, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Physical And Chemical Properties Analysis
1-Propylpiperidin-4-ol is an oil at room temperature . The compound has a molecular weight of 143.23 .
Aplicaciones Científicas De Investigación
1. Pharmaceutical Research
1-Propylpiperidin-4-ol and its derivatives have been extensively studied in the context of pharmaceutical research. For instance, it has been explored as a key component in the synthesis of novel ketooxazole-based inhibitors of fatty acid amide hydrolase (FAAH), showing potential efficacy in models of neuropathic pain (Timmons et al., 2008). Additionally, its role in the preparation and study of growth-stimulating activities on spring wheat grains has been documented, indicating its utility in agricultural applications (Kishibayev et al., 2019).
2. Cancer Treatment Research
Significant research has been conducted on the use of 1-Propylpiperidin-4-ol derivatives as poly (ADP-ribose) polymerase (PARP) inhibitors for cancer treatment. Studies have focused on understanding the structural requirements of these compounds and developing predictive models for their inhibitory activity, contributing to the design of novel cancer therapeutics (Sharma, 2015).
3. Neuropharmacological Studies
Research into the dopaminergic properties of various enantiomers of 1-Propylpiperidin-4-ol derivatives has shown their potential as selective dopamine D4 receptor ligands. These findings are crucial for developing targeted therapies for neurological disorders (Macchia et al., 2001).
4. Antimicrobial Activity
Studies on the antimicrobial activity of derivatives of 1-Propylpiperidin-4-ol have shown promising results. For example, certain compounds have demonstrated a broad spectrum of antimicrobial activity, indicating their potential as candidates for further antimicrobial testing (Dyusebaeva et al., 2017).
5. Chemical Synthesis
5. Chemical Synthesis and Material Science
1-Propylpiperidin-4-ol and its analogs have been utilized in chemical synthesis, contributing to advancements in material science and biochemistry. For instance, the synthesis of trans-3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine highlights its utility in producing structurally specific compounds for various applications (Grishina et al., 2017). Additionally, the compound has been used in the synthesis of novel analogues of diphenylpyraline, a process that could have implications in pharmaceutical research (Weis et al., 2003).
Safety and Hazards
The safety information for 1-Propylpiperidin-4-ol includes several hazard statements: H227, H302, H314, H335 . Precautionary statements include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Mecanismo De Acción
Target of Action
Similar piperidin-4-ol derivatives have been evaluated for potential treatment of hiv, suggesting that they may interact with the chemokine receptor ccr5 .
Mode of Action
It’s worth noting that ccr5 antagonists, which include some piperidin-4-ol derivatives, are believed to anchor to the ccr5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
Given the potential interaction with the ccr5 receptor, it’s plausible that it may influence the pathways related to hiv-1 entry into cells .
Result of Action
Similar piperidin-4-ol derivatives have shown promising antagonistic activity against the ccr5 receptor, which is essential for hiv-1 entry into cells .
Propiedades
IUPAC Name |
1-propylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-5-9-6-3-8(10)4-7-9/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGNITMKWYOPCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546155 | |
| Record name | 1-Propylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propylpiperidin-4-ol | |
CAS RN |
105409-83-4 | |
| Record name | 1-Propylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-propylpiperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 1-propylpiperidin-4-ol?
A1: 1-Propylpiperidin-4-ol is a cyclic tertiary amine with a hydroxyl group.
Q2: How does the structure of 1-propylpiperidin-4-ol relate to its potential activity?
A2: The structure of 1-propylpiperidin-4-ol, particularly the piperidine ring with the propyl substituent and the hydroxyl group, suggests it could be a potential building block for molecules with biological activity. The provided research paper discusses "analogs of pridopidine, their preparation and use" []. Pridopidine itself is a complex molecule containing a 1-propylpiperidin-4-yl group. Therefore, understanding the properties of 1-propylpiperidin-4-ol could be relevant in the context of developing and studying pridopidine analogs.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene](/img/structure/B1355241.png)

![3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1355243.png)
![3-[(1-methyl-3-indolyl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B1355245.png)






